

6-Methyl-1-heptanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methyl-1-heptanol**

Cat. No.: **B7824968**

[Get Quote](#)

An In-Depth Technical Guide to the Material Safety Data Sheet for **6-Methyl-1-heptanol**

Introduction

6-Methyl-1-heptanol (CAS No: 1653-40-3) is a primary aliphatic alcohol characterized by a branched-chain C8 structure.^[1] It presents as a clear, colorless liquid with a mild, pleasant odor.^[2] While its primary applications are found in the fragrance and flavor industries and as a chemical intermediate or solvent, its presence in a research or drug development setting necessitates a thorough understanding of its safety profile.^[3] This guide provides a comprehensive analysis of the material safety data for **6-Methyl-1-heptanol**, moving beyond a simple recitation of facts to offer insights into the causality behind safety protocols. It is designed for researchers, scientists, and professionals who handle this chemical and require a deep, actionable understanding of its hazards and safe management.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These parameters dictate its behavior under various laboratory conditions, influencing everything from storage requirements to potential hazards like flammability and vapor accumulation.

Table 1: Chemical Identifiers for **6-Methyl-1-heptanol**

Identifier	Value	Source(s)
IUPAC Name	6-methylheptan-1-ol	[2] [4]
Primary CAS Number	1653-40-3	[4] [5]
Alternate CAS Number	26952-21-6 (May refer to a mixture)	[2] [3]
Molecular Formula	C ₈ H ₁₈ O	[3] [4]
Molecular Weight	130.23 g/mol	[2] [3]
Synonyms	Isooctyl alcohol, 6-Methylheptanol	[2] [3]
SMILES	CC(C)CCCCO	[2] [3]
InChI Key	BWDBEAQIHAEVLV-UHFFFAOYSA-N	[3] [5]

Table 2: Physicochemical Data of **6-Methyl-1-heptanol**

Property	Value	Significance in Laboratory Practice	Source(s)
Appearance	Clear, colorless liquid	Allows for easy visual identification of contamination.	[2][3]
Odor	Mild, faint, pleasant	Odor is not a reliable indicator of hazardous concentration.	[2][3]
Boiling Point	187-188 °C (approx. 460 K)	High boiling point suggests low volatility at room temperature, but heating will increase vapor concentration.	[4][5]
Melting Point	-106 °C	Remains liquid under all standard laboratory conditions.	[4][6]
Flash Point	~73 °C (closed cup) / ~82 °C (open cup)	Classifies the substance as a combustible liquid. Requires avoidance of ignition sources, especially during heating.	[2][3]
Density	~0.818 g/mL at 25 °C	It is less dense than water and will float. This is critical information for spill cleanup involving water.	[3][7]
Vapor Density	~4.5 (Air = 1)	Vapors are significantly heavier than air and can	[2][3]

accumulate in low-lying areas, creating a potential inhalation or fire hazard.

Solubility	Poorly soluble in water (~640 mg/L);	Spills will not readily mix with water. Use of appropriate organic solvent absorbents is necessary.	[3][4][8]
	Soluble in organic solvents (e.g., ethanol, ether).		

Section 2: Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for **6-Methyl-1-heptanol** and structurally similar alcohols, the compound is classified as a combustible liquid that can cause significant irritation. The causality for this classification is rooted directly in its physicochemical properties.

- Combustible Liquid (GHS Category 4): The flash point of approximately 73-82°C places it in this category. This means that while it is not easily ignited at ambient temperatures, it can form flammable vapor-air mixtures if heated above its flash point, posing a fire risk.[9]
- Skin and Eye Irritation (GHS Category 2/2A): As a primary alcohol, **6-Methyl-1-heptanol** can act as a defatting agent upon skin contact, removing natural oils and leading to irritation, dryness, and dermatitis with prolonged exposure.[10][11] In the eyes, it can cause serious irritation due to its solvent action on the sensitive mucous membranes.[9][12]
- Respiratory Irritation (GHS Category 3, Single Exposure): While its low volatility limits the risk at room temperature, inhalation of concentrated vapors or aerosols, which can be generated during heating or spraying, may irritate the respiratory tract.[10][13]

Table 3: GHS Hazard and Precautionary Statements

Code	Statement	Source(s)
H227	Combustible liquid	[9]
H315	Causes skin irritation	[6][10]
H319	Causes serious eye irritation	[9][10][12]
H335	May cause respiratory irritation	[6][10]
P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[9][12]
P264	Wash skin thoroughly after handling.	[10][12]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[10][12]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[10]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves integrating engineering controls, personal protective equipment, and standardized procedures to minimize exposure and mitigate identified hazards.

Engineering Controls

The primary engineering control is to ensure adequate ventilation.[\[10\]](#)

- Causality: Proper ventilation, preferably within a chemical fume hood, is essential when heating the substance or when large quantities are being handled. This prevents the

accumulation of vapors, which are heavier than air and could otherwise concentrate in the breathing zone or travel to an ignition source.[2][11]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards of skin/eye irritation and potential splashes.

- Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[14] A face shield should be used if there is a significant risk of splashing.
- Skin Protection:
 - Gloves: Wear impervious gloves such as nitrile rubber. Avoid latex gloves, which may offer insufficient protection. Inspect gloves for tears or pinholes before each use.
 - Lab Coat: A standard laboratory coat is required. For tasks with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.
- Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required. If ventilation is poor or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage Procedures

- Handling:
 - Always handle in a well-ventilated area, preferably a fume hood.[15]
 - Ground all containers and transfer equipment to prevent the buildup of static electricity, which can serve as an ignition source.[9]
 - Use non-sparking tools when opening or handling containers.[9]
 - Avoid contact with skin and eyes and avoid breathing vapors.[10][15]
- Storage:

- Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][16]
- Keep containers tightly closed to prevent the absorption of moisture and the escape of vapors.[10][16]
- Store away from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, to prevent hazardous reactions.[9]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly reduce the severity of injury or damage.

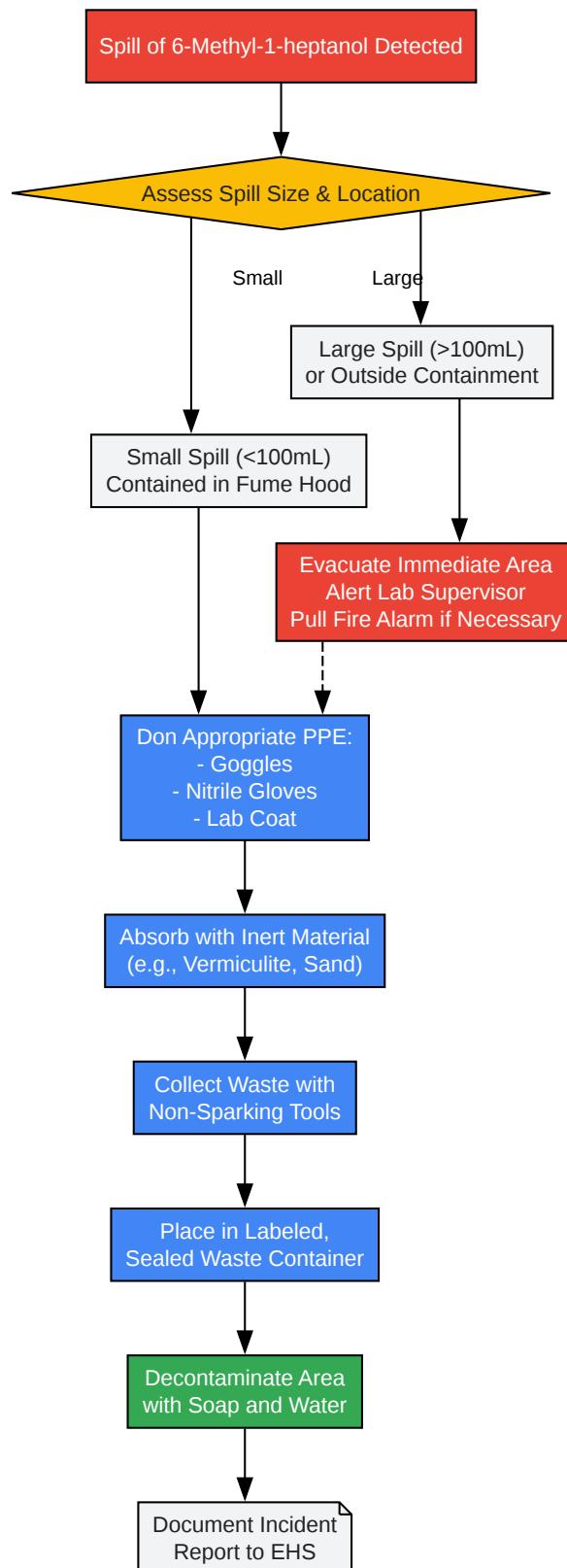
First-Aid Measures

The following protocols are based on standard chemical first-aid procedures.

- Eye Contact:
 - Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][9][17]
 - Remove contact lenses if present and easy to do.
 - Seek immediate medical attention.[12]
- Skin Contact:
 - Immediately remove all contaminated clothing.
 - Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][12]
 - If skin irritation occurs or persists, seek medical attention.
- Inhalation:
 - Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10][11]

- If breathing is difficult, administer oxygen.
- If the person is not breathing, perform artificial respiration.
- Seek medical attention if symptoms persist.[\[10\]](#)
- Ingestion:
 - Do NOT induce vomiting.[\[10\]](#)[\[12\]](#)
 - Rinse the mouth thoroughly with water.
 - Have the person drink plenty of water.
 - Never give anything by mouth to an unconscious person. Seek immediate medical attention.[\[10\]](#)

Fire-Fighting Measures


- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[\[10\]](#)
- Specific Hazards: The substance is combustible. Vapors can form explosive mixtures with air upon heating. Thermal decomposition may produce carbon oxides (CO, CO₂).[\[10\]](#)
- Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[\[13\]](#)

Accidental Release Measures

- Evacuate: Immediately evacuate personnel from the spill area.
- Ventilate: Ensure the area is well-ventilated.
- Control Ignition Sources: Remove all sources of heat, sparks, and flame.[\[11\]](#)
- Containment: Stop the leak if it is safe to do so. Contain the spill using inert, non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like sawdust.

- Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[\[18\]](#)
- Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

Emergency Response Workflow

[Click to download full resolution via product page](#)

Caption: First Responder Decision Workflow for a **6-Methyl-1-heptanol** Spill.

Section 5: Toxicological Profile

The toxicological properties of **6-Methyl-1-heptanol** have not been thoroughly investigated.[\[13\]](#) There is no readily available data for acute toxicity metrics such as LD₅₀ (oral, dermal) or LC₅₀ (inhalation). The primary toxicological concerns are based on its irritant properties, which are common to similar aliphatic alcohols.[\[11\]](#) Researchers must operate under the principle of avoiding all direct contact and minimizing inhalation exposure until more comprehensive data becomes available.

Conclusion

6-Methyl-1-heptanol is a combustible liquid that poses a primary hazard of skin, eye, and respiratory irritation. Its safe use hinges on a clear understanding of its properties, particularly its flash point and vapor density. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. The lack of extensive toxicological data underscores the importance of treating this substance with caution and minimizing all routes of potential exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1653-40-3: 6-methylheptan-1-ol | CymitQuimica [cymitquimica.com]
- 2. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. 1-Heptanol, 6-methyl- [webbook.nist.gov]
- 6. 6-Methylheptanol | 1653-40-3 [chemicalbook.com]
- 7. 6-methyl-1-heptanol [stenutz.eu]
- 8. 6-methyl-1-heptanol, 1653-40-3 [thegoodscentscompany.com]

- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. targetmol.com [targetmol.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Methyl-1-heptanol material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7824968#6-methyl-1-heptanol-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com